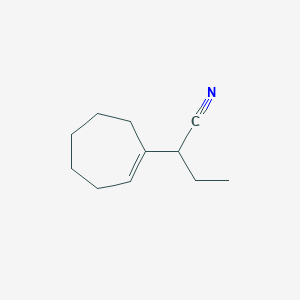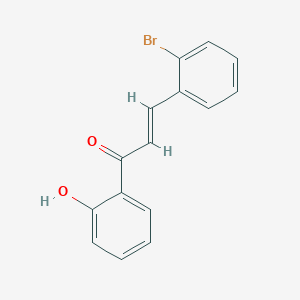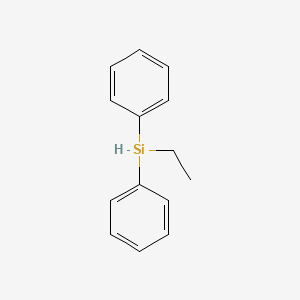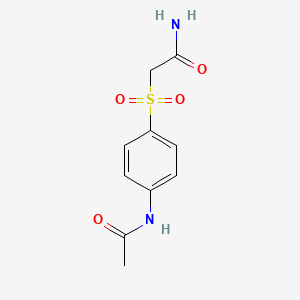
2,5-Dimorpholino-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimorpholino-1,4-benzoquinone: is an organic compound with the molecular formula C14H18N2O4 . It belongs to the class of quinones, which are characterized by a fully conjugated cyclic dione structure. This compound is notable for its unique structure, which includes two morpholine rings attached to the benzoquinone core. Quinones are known for their redox properties and are widely used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimorpholino-1,4-benzoquinone typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with morpholine. The reaction is carried out under high pressure to facilitate the formation of the desired product. The general reaction scheme is as follows:
2,5-Dichloro-1,4-benzoquinone+2 Morpholine→this compound+2 HCl
The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimorpholino-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to the corresponding hydroquinone derivative.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the quinone under basic or acidic conditions.
Major Products:
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Scientific Research Applications
2,5-Dimorpholino-1,4-benzoquinone has several scientific research applications:
Chemistry: It is used as a redox-active compound in various organic synthesis reactions.
Medicine: Quinones have been investigated for their potential anticancer properties due to their ability to generate reactive oxygen species.
Industry: Quinones are used in the production of dyes, pigments, and as intermediates in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,5-Dimorpholino-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective electron carrier. In biological systems, quinones participate in electron transfer chains, such as those found in cellular respiration and photosynthesis. The morpholine groups may also interact with biological targets, potentially enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,5-Dimethoxy-1,4-benzoquinone
- 2,5-Dichloro-1,4-benzoquinone
Comparison:
- 2,5-Dihydroxy-1,4-benzoquinone: This compound has hydroxyl groups instead of morpholine rings, which affects its solubility and reactivity.
- 2,5-Dimethoxy-1,4-benzoquinone: The methoxy groups make this compound less reactive compared to the morpholino derivative.
- 2,5-Dichloro-1,4-benzoquinone: The presence of chlorine atoms makes this compound more electrophilic and reactive towards nucleophiles.
Uniqueness: 2,5-Dimorpholino-1,4-benzoquinone is unique due to the presence of morpholine rings, which impart distinct electronic and steric properties. These features make it a valuable compound for specific redox reactions and potential biological applications.
Properties
CAS No. |
3421-18-9 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2,5-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18N2O4/c17-13-10-12(16-3-7-20-8-4-16)14(18)9-11(13)15-1-5-19-6-2-15/h9-10H,1-8H2 |
InChI Key |
FJPSGZKIIRMZHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C(=CC2=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)








